![molecular formula C24H20N2O2S B2490506 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324758-90-9](/img/structure/B2490506.png)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

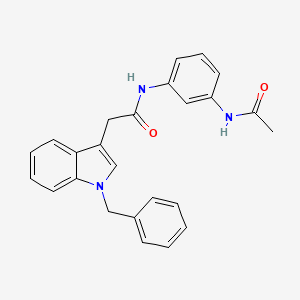

Thiazole and benzamide derivatives are often synthesized through acylation reactions, where an amino compound reacts with an acyl chloride in a suitable solvent, such as tetrahydrofuran (THF). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by acylation of 3-aminophenol and 4-metoxybenzoylchloride (Karabulut et al., 2014). Similar methods could be applied to synthesize N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, with adjustments for the specific reactants involved.

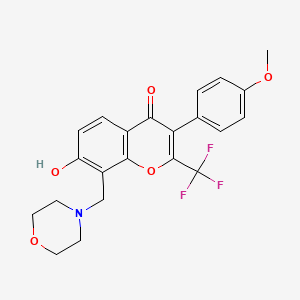

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the interactions and properties of a compound. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations are common techniques used. For related compounds, the crystal structure has shown significant effects of intermolecular interactions on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014). These insights are important for predicting the behavior and reactivity of this compound in various chemical environments.

科学的研究の応用

1. Anticonvulsant and Sedative-Hypnotic Properties

A study by Faizi et al. (2017) explored 4-thiazolidinone derivatives, which are similar in structure to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. These compounds showed considerable anticonvulsant activity in tests and did not impair learning and memory. Their effects were antagonized by flumazenil, indicating involvement of benzodiazepine receptors.

2. Fluorescence Switching in Polar Solvents

Kundu et al. (2019) studied Triphenylamine–benzothiazole derivatives with characteristics resembling this compound. These compounds exhibited temperature-controlled fluorescence switching in polar solvents, indicating potential use in fluorescence-based applications (Kundu et al., 2019).

3. Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, structurally similar to this compound, with potential for use in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

4. Antifungal Properties

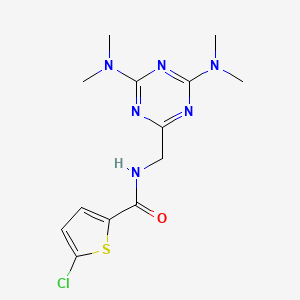

Jafar et al. (2017) explored the antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives, which are related to the compound . They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

5. Corrosion Inhibition

Farahati et al. (2019) synthesized thiazoles, which are structurally similar to this compound, demonstrating their ability to inhibit corrosion on copper surfaces. This suggests potential applications in materials science and engineering (Farahati et al., 2019).

作用機序

Target of Action

The primary target of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is the Kv7.2/Kv7.3 potassium channels . These channels are critical regulators of neuronal excitability .

Mode of Action

This compound works by selectively opening the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels via positive allosteric modulation . The opening of these voltage-gated potassium channels leads to an increase in the flow of potassium ions out of neurons, resulting in the neurons becoming hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures .

Biochemical Pathways

The compound’s action on the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels affects the neuronal excitability pathway . By increasing the flow of potassium ions out of neurons, it hyperpolarizes the neurons and decreases their ability to fire . This can have downstream effects on various neurological processes, potentially reducing the occurrence of seizures .

Result of Action

The result of this compound’s action is a decrease in neuronal excitability, which can reduce the likelihood of seizures . This is achieved through the compound’s selective opening of the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels and the subsequent hyperpolarization of neurons .

Safety and Hazards

特性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-16-8-9-19(14-17(16)2)22-15-29-24(25-22)26-23(27)18-10-12-21(13-11-18)28-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSYBSXIMMYZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)